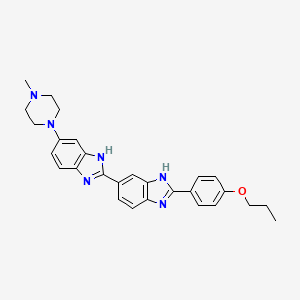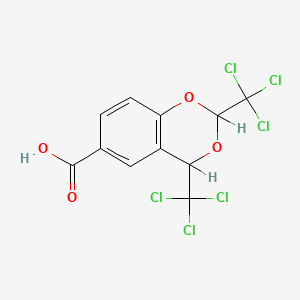
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- is a cyclic monoterpene ketone with the molecular formula C10H16O2. It is characterized by a cyclohex-2-en-1-one structure substituted by a hydroxy group at position 2, a methyl group at position 3, and an isopropyl group at position 6 . This compound is known for its presence in various plant metabolites and has been studied for its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- can be synthesized through several methods. One notable method involves the ring opening of α,β-epoxyketone catalyzed by silica gel supported acids, which has been shown to produce diosphenols with high yields. Another method includes the oxidation of 2-isopropylcyclohexanone with copper (II) chloride.
Industrial Production Methods: Industrial production of diosphenol often involves the use of acid-catalyzed reactions. For instance, the reaction of o-bromobenzyl alcohol with 1,2-cyclohexanedione under acidic conditions can yield diosphenol ethers . These methods are optimized for scalability and efficiency to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- can be oxidized to form corresponding ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert diosphenol into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Copper (II) chloride is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Acidic or basic conditions are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of diosphenol involves its interaction with various molecular targets and pathways. It is known to act by irritating the gallbladder, leading to increased urine production . Additionally, diosphenol’s antioxidant properties contribute to its biological effects by neutralizing free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- is unique among cyclic monoterpene ketones due to its specific substitution pattern. Similar compounds include:
Menthone: Another cyclic monoterpene ketone with a similar structure but different substitution pattern.
Pulegone: A monoterpene ketone with a distinct structure and different biological activities.
Carvone: A cyclic monoterpene ketone with a similar ring structure but different functional groups.
These compounds share some chemical properties with diosphenol but differ in their specific biological activities and applications.
Propiedades
Número CAS |
490-03-9 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6,8,11H,4-5H2,1-3H3 |
Clave InChI |
QSIMLPCPCXVYDD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(CC1)C(C)C)O |
SMILES canónico |
CC1=C(C(=O)C(CC1)C(C)C)O |
melting_point |
83.0 °C 83 °C |
| 490-03-9 | |
Descripción física |
Colourless to pale yellow crystals; Minty tea aroma |
Solubilidad |
Slightly soluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)


![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)








